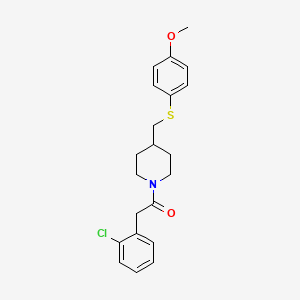

![molecular formula C10H10ClN3OS B2620805 5-[1-(4-氯苯氧基)-乙基]-[1,3,4]噻二唑-2-胺 CAS No. 78784-06-2](/img/structure/B2620805.png)

5-[1-(4-氯苯氧基)-乙基]-[1,3,4]噻二唑-2-胺

货号 B2620805

CAS 编号:

78784-06-2

分子量: 255.72

InChI 键: HTYDEDHDFUUPIN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

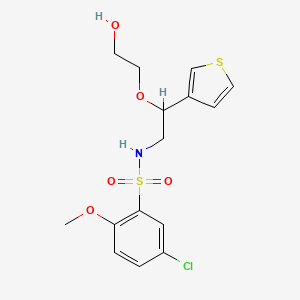

“5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” is a chemical compound with the molecular formula C10H10ClN3OS and a molecular weight of 255.72 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC(C1=NN=C(S1)N)OC2=CC=C(C=C2)Cl . Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.72 . Its density is approximately 1.4±0.1 g/cm3, and it has a boiling point of 437.7±51.0 °C at 760 mmHg . The melting point and flash point are not specified .科学研究应用

- Thiadiazolamine exhibits promising anticancer properties. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest interference with cell cycle progression and modulation of key signaling pathways .

- Inflammation plays a crucial role in various diseases. Thiadiazolamine derivatives have demonstrated anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. These compounds could be potential candidates for developing novel anti-inflammatory drugs .

- Researchers have investigated thiadiazolamine derivatives as antimicrobial agents. Their activity against bacteria, fungi, and parasites has been studied. These compounds may offer alternatives to existing antibiotics or antifungal drugs .

- Thiadiazolamine shows promise in neuroprotection. Studies suggest its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These properties make it relevant for neurodegenerative disease research .

- Thiadiazolamine derivatives have been explored as potential herbicides. Their selective action against specific weed species without harming crops is an area of interest for sustainable agriculture .

- Thiadiazolamine compounds exhibit metal ion chelating properties. Researchers have investigated their ability to bind to transition metals, which could have applications in environmental remediation or metal-based therapies .

Anticancer Research

Anti-Inflammatory Activity

Antimicrobial Agents

Neuroprotective Effects

Herbicide Development

Metal Ion Chelation

安全和危害

属性

IUPAC Name |

5-[1-(4-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c1-6(9-13-14-10(12)16-9)15-8-4-2-7(11)3-5-8/h2-6H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYDEDHDFUUPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)N)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |

Synthesis routes and methods

Procedure details

Into a 100 milliliter, 3-neck flask adapted with a Claisen adaptor, paddle stirrer, thermometer, an addition funnel and condensor, was charged with 10.0 grams (0.050 mole) of 2-(4-chlorophenoxy)propanoic acid, (4.6 grams, 0.050 mole) of thiosemicarbazide and 30 ml. of dioxane. The slurry was heated to 90 degrees centigrade and the addition funnel was charged with phosphorous oxychloride (POCl3). The POCl3 (8.4 gram, 0.055 mole) was slowly added (for 30 minutes) while maintaining the temperature within 85-90 degrees centigrade. The resulting mixture was refluxed for 75 minutes and stood at ambient temperature for 16 hours. The flask was evacuated by using a water aspirator to remove volatiles (HCl, POCl3 and some dioxane) at sixty degrees centigrade and then the solution was cooled. Fifty (50) milliliters of water was added and 50 percent solution of NaOH was also added until the pH of the solution was 10; a solid precipitate formed. The solid precipitate was filtered off, washed with water, then dried in a vacuum oven at 70 degrees centigrade to white crystals which were recrystallized from the minimum amount of H2O/ethanol mixture, filtered and then dried in a vacuum oven at 80 degrees centigrade to white crystals of 5-[1-(4-chlorophenoxy) ethyl]-2-amino-1,3,4-thiadiazole. (Melting point 162-166 degrees centigrade).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B2620724.png)

![7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2620725.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole](/img/structure/B2620726.png)

![N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2620727.png)

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)